molecular formula C8H7BrO2S B13034135 (E)-methyl 3-(5-bromothiophen-2-yl)acrylate

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No.: B13034135
M. Wt: 247.11 g/mol
InChI Key: UQYOUWDULIDGLV-HWKANZROSA-N
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Description

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound features a brominated thiophene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate typically involves the bromination of thiophene followed by esterification. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Acrylate: The brominated thiophene is then reacted with methyl acrylate in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of various biologically active molecules. Additionally, the thiophene ring can participate in π-π interactions, influencing its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 3-(5-bromothiophen-2-yl)acrylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    5-bromo-2-thiophenecarboxylic acid: Lacks the acrylate group but contains the brominated thiophene ring.

    3-(5-bromothiophen-2-yl)propanoic acid: Contains a propanoic acid group instead of an acrylate group.

Uniqueness

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate is unique due to its combination of a brominated thiophene ring and an acrylate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+

InChI Key

UQYOUWDULIDGLV-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(S1)Br

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

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